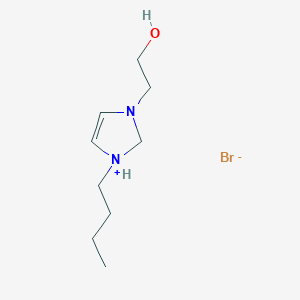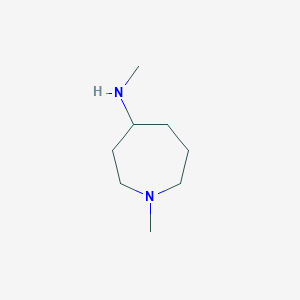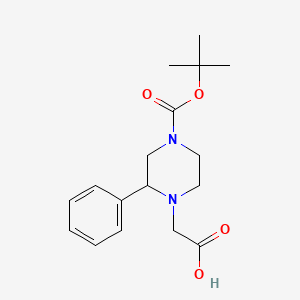![molecular formula C13H14O3S B14178565 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol CAS No. 923267-58-7](/img/structure/B14178565.png)
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: is an organic compound that features a benzene ring substituted with an ethyl group, a furan-2-ylmethylsulfanyl group, and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol can be achieved through a multi-step process involving the following key steps:
Formation of the furan-2-ylmethylsulfanyl group: This can be done by reacting furan-2-carbaldehyde with a thiol compound under suitable conditions to form the furan-2-ylmethylsulfanyl intermediate.
Substitution on the benzene ring: The furan-2-ylmethylsulfanyl intermediate is then reacted with a benzene derivative that has an ethyl group and two hydroxyl groups at the desired positions. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the furan-2-ylmethylsulfanyl group can interact with biological macromolecules through sulfur-based interactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol: can be compared with other similar compounds such as:
2-Ethyl-5-methylfuran: Similar furan ring structure but lacks the benzene ring and hydroxyl groups.
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Contains a furanone ring with hydroxyl and ethyl groups but lacks the benzene ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: Features a furan ring and a pentenone structure but lacks the benzene ring and hydroxyl groups.
The uniqueness of This compound lies in its combination of a benzene ring with hydroxyl groups and a furan-2-ylmethylsulfanyl group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
923267-58-7 |
|---|---|
Molekularformel |
C13H14O3S |
Molekulargewicht |
250.32 g/mol |
IUPAC-Name |
5-ethyl-3-(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H14O3S/c1-2-9-6-11(14)13(15)12(7-9)17-8-10-4-3-5-16-10/h3-7,14-15H,2,8H2,1H3 |
InChI-Schlüssel |
ZNCDHDKBARIKIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)SCC2=CC=CO2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![9-Azabicyclo[4.2.1]non-2-ene, 2-(5-pyrimidinyl)-, (1S,6S)-](/img/structure/B14178485.png)
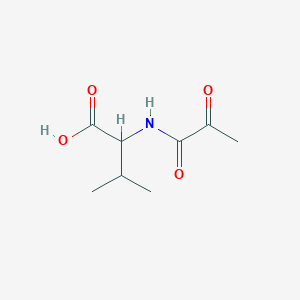
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone](/img/structure/B14178507.png)
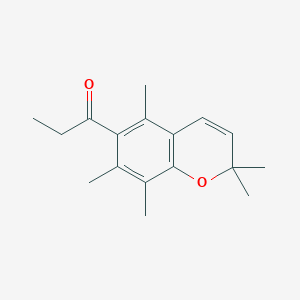
![2,2-Dimethyl-5-[2-(1,3-thiazol-2-yl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14178516.png)
![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
